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Compound of Interest

Compound Name:
5-Chloro-3-fluoro-2-(N-

propylamino)pyridine, HCl

CAS No.: 1073372-11-8

Cat. No.: B1421190

Get Quote

An In-depth Technical Guide: Physicochemical Characterization of 5-Chloro-3-fluoro-2-(N-

propylamino)pyridine HCl

Abstract
5-Chloro-3-fluoro-2-(N-propylamino)pyridine hydrochloride is a substituted aminopyridine, a

class of compounds with significant potential in medicinal chemistry and drug development due

to their diverse biological activities.[1][2] A thorough understanding of a drug candidate's

physicochemical properties is a non-negotiable prerequisite for successful formulation,

preclinical, and clinical development. These fundamental characteristics govern a molecule's

behavior, from its stability in storage to its absorption and distribution in the body. This guide

provides a comprehensive framework for the systematic physicochemical characterization of 5-

Chloro-3-fluoro-2-(N-propylamino)pyridine HCl. It is designed for researchers, scientists, and

drug development professionals, offering not just methodologies, but the underlying scientific

rationale for each experimental choice, ensuring a robust and self-validating data package.
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The foundational step in any characterization is confirming the identity and basic properties of

the molecule.

Molecular Structure
Chemical Name: 5-Chloro-3-fluoro-2-(N-propylamino)pyridine hydrochloride

Molecular Formula: C₈H₁₁Cl₂FN₂

Molecular Weight: 225.10 g/mol

CAS Number: Not available. The free base, 5-Chloro-3-fluoro-2-(propylamino)pyridine, also

lacks a specific public CAS number. Related structures are documented.[3][4]

Chemical Structure:

(Self-generated image, structure derived from name)

The structure reveals a pyridine ring, a heterocyclic scaffold common in pharmaceuticals.[1] It

is substituted with a chlorine atom, a fluorine atom, and an N-propylamino group. The

hydrochloride salt form suggests that the most basic nitrogen atom—the endocyclic pyridine

nitrogen—is protonated. This protonation is a critical feature, as it typically enhances aqueous

solubility compared to the free base.

Core Physicochemical Properties: Experimental
Determination
A molecule's behavior is dictated by its intrinsic properties. The following sections detail the

experimental protocols necessary to elucidate these characteristics for 5-Chloro-3-fluoro-2-(N-

propylamino)pyridine HCl.

Purity Assessment via High-Performance Liquid
Chromatography (HPLC)
Causality: Purity is the most critical attribute. The presence of impurities can affect all other

physicochemical measurements and introduce confounding variables in biological assays.
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HPLC is the gold standard for purity determination in pharmaceutical development due to its

high resolution and sensitivity.[5]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). The nonpolar

C18 phase is chosen to effectively retain the moderately nonpolar aminopyridine molecule.

Mobile Phase:

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent to

improve peak shape for the basic amine.

Solvent B: 0.1% TFA in Acetonitrile.

Gradient Elution: A gradient from low to high organic content (Solvent B) is essential to

ensure the elution of potential impurities with a wide range of polarities. A typical gradient

might be 5% to 95% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible

retention times.

Detection: UV detection at 254 nm, or a wavelength determined by a UV-Vis scan to be the

absorbance maximum (λ-max).

Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g.,

50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

Analysis: Inject 5 µL and integrate the peak areas. Purity is calculated as the area of the

main peak divided by the total area of all peaks, expressed as a percentage.

Self-Validation: The method is validated by running a blank (diluent only) to check for system

peaks and a known standard, if available. Peak symmetry and retention time consistency

across multiple runs ensure system suitability.
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Thermal Properties via Differential Scanning Calorimetry
(DSC)
Causality: The melting point is a key indicator of purity and provides information about the

solid-state properties of the compound, such as crystallinity. A sharp, well-defined melting

endotherm is characteristic of a pure, crystalline solid.

Experimental Protocol: DSC Analysis

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

Crimp the pan with a lid.

Thermal Program:

Equilibrate at 25 °C.

Ramp the temperature from 25 °C to a temperature above the expected melting point

(e.g., 250 °C) at a rate of 10 °C/min. This rate provides a good balance between resolution

and experimental time.

A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere and prevent

oxidative degradation.

Data Analysis: The melting point (Tm) is determined as the onset or peak of the melting

endotherm. The enthalpy of fusion (ΔHfus) can also be calculated, providing information on

the crystal lattice energy.

Solubility Profile
Causality: Solubility is a primary determinant of a drug's bioavailability. Poor aqueous solubility

can be a major hurdle in drug development. The hydrochloride salt form is specifically designed

to improve this property. Solubility must be assessed in various media to predict its behavior in

biological fluids.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)
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Media Preparation: Prepare relevant aqueous buffers (e.g., pH 2.0, pH 6.8, pH 7.4 to

simulate gastric and intestinal fluids) and purified water.

Procedure:

Add an excess amount of the compound to a known volume of each test medium in a

glass vial. The excess solid ensures that saturation is reached.

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow

the system to reach equilibrium.

After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solid.

Quantify the concentration of the dissolved compound in the filtrate using a validated

analytical method, typically the HPLC method developed for purity assessment.

Data Presentation: Results are reported in mg/mL or µg/mL.
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Property Methodology
Rationale & Expected

Outcome

Purity RP-HPLC

Confirms the percentage of the

active compound. Expect

>98% for research-grade

material.

Melting Point DSC

Indicates purity and solid-state

form. A sharp endotherm is

expected for a crystalline solid.

Aqueous Solubility Shake-Flask

Determines dissolution

potential. As an HCl salt,

solubility is expected to be

highest at low pH and

decrease as the pH

approaches the pKa.

pKa Potentiometric Titration

Defines the pH range of

ionization, which governs

solubility and permeability. The

pyridine nitrogen is expected

to have a pKa in the acidic to

neutral range.

Lipophilicity (LogD) Octanol/Water Partition

Predicts membrane

permeability and potential for

non-specific binding. LogD will

be pH-dependent due to the

ionizable amine.

Acidity Constant (pKa)
Causality: The pKa value defines the pH at which 50% of the compound is in its ionized form.

For an amine like 5-Chloro-3-fluoro-2-(N-propylamino)pyridine, the pKa of its conjugate acid

dictates its charge state in different parts of the gastrointestinal tract, directly impacting

solubility and membrane permeability.
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Experimental Protocol: Potentiometric Titration

Instrumentation: An automated titrator with a calibrated pH electrode.

Sample Preparation: Dissolve a precisely known amount of the compound in water or a

water/co-solvent mixture (if solubility is limited).

Titration: Titrate the solution with a standardized base (e.g., 0.1 M NaOH) while monitoring

the pH.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from

the inflection point of the titration curve using derivative plots or specialized software. For the

HCl salt, the titration will start at a low pH and the pKa will correspond to the deprotonation of

the protonated pyridine nitrogen.

Lipophilicity (LogP / LogD)
Causality: Lipophilicity, or the "greasiness" of a molecule, is a key predictor of its ability to cross

biological membranes. For an ionizable compound, the distribution coefficient (LogD) is more

relevant than the partition coefficient (LogP) as it is pH-dependent.

Experimental Protocol: n-Octanol/Water Shake-Flask for LogD

System Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., pH 7.4)

and vice-versa to ensure thermodynamic equilibrium.

Procedure:

Dissolve the compound in the aqueous buffer.

Add an equal volume of the pre-saturated n-octanol.

Shake the mixture vigorously for several hours to allow for partitioning.

Centrifuge the sample to ensure complete separation of the two phases.

Analysis: Carefully remove aliquots from both the aqueous and octanol layers. Determine the

concentration in each phase using the established HPLC method.
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Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in

the octanol phase to the concentration in the aqueous phase: LogD =

log10([Compound]octanol / [Compound]aqueous).

Integrated Analytical Workflow
The characterization of a new chemical entity is not a series of disconnected experiments but

an integrated workflow. Data from one experiment informs the next and builds a

comprehensive profile.
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Batch Reception & Initial Setup
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Caption: Integrated workflow for physicochemical characterization.
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Conclusion
The systematic characterization of 5-Chloro-3-fluoro-2-(N-propylamino)pyridine HCl, as

outlined in this guide, is an indispensable process in drug discovery and development. By

employing a suite of robust, validated analytical techniques, researchers can build a

comprehensive data package. This profile not only confirms the identity and purity of the

compound but also provides critical insights into its behavior, guiding formulation strategies,

predicting in vivo performance, and ultimately enabling its progression from a laboratory

curiosity to a potential therapeutic agent. Each property, from solubility to pKa, is a piece of a

puzzle that, when assembled, reveals the true potential of the molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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